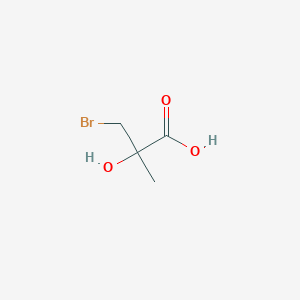

3-Bromo-2-hydroxy-2-methylpropanoic acid

描述

Historical Context of α-Halo-β-hydroxy Acids in Organic Synthesis

The development of synthetic methodologies for α-halo-β-hydroxy acids is rooted in the broader history of carbon-carbon bond formation in organic chemistry. A landmark discovery in this area was the Reformatsky reaction, first reported by Russian chemist Sergey Nikolaevich Reformatsky in 1887. byjus.comnumberanalytics.com This reaction initially involved the condensation of an α-haloester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc to form a β-hydroxy ester. byjus.comyoutube.com The key to the reaction is the formation of an organozinc reagent, or a 'Reformatsky enolate', by the insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.org

These organozinc intermediates are notably less reactive than other enolates, such as those formed with lithium or Grignard reagents, which prevents unwanted side reactions like self-condensation or addition to the ester group. wikipedia.orglibretexts.org This discovery provided a reliable method for synthesizing β-hydroxy esters, which are direct precursors to β-hydroxy acids. The principles of the Reformatsky reaction laid the groundwork for accessing more complex structures, including α-halo-β-hydroxy acids, by demonstrating a viable pathway to functionalized hydroxy acids from halogenated precursors. Over the years, the reaction has been expanded to include various metals and electrophiles, solidifying its importance in organic synthesis. youtube.comwikipedia.org

Another fundamental approach to the synthesis of hydroxy acids involves the hydrolysis of α-halocarboxylic acids. wikipedia.orggoogle.com This method, while straightforward, provides a direct route to α-hydroxy acids and has been an important industrial process for compounds like lactic acid and glycolic acid. google.comnih.gov The adaptation of these foundational reactions has been crucial for the synthesis of more substituted and stereochemically complex molecules like 3-bromo-2-hydroxy-2-methylpropanoic acid.

Significance and Research Trajectory of this compound within Bromo-Hydroxy Acid Chemistry

Within the broader class of bromo-hydroxy acids, this compound, particularly the (2S)-enantiomer, holds significant importance primarily as a chiral building block. Its value stems from the specific arrangement of its functional groups—a carboxylic acid, a tertiary alcohol, and a primary bromide—around a chiral center. This trifunctional nature allows for sequential and regioselective chemical transformations, making it a versatile intermediate for constructing complex target molecules with high stereochemical purity.

The most prominent application driving research into this compound is its role as a key intermediate in the synthesis of the nonsteroidal antiandrogen, Bicalutamide (marketed as Casodex). The synthesis of such enantiomerically pure drugs is critical, as different stereoisomers often exhibit vastly different pharmacological activities. The (2S)-configuration of the acid is essential for creating the correct stereochemistry in the final drug product.

The research trajectory for this compound has therefore been closely linked to the demand for efficient and stereoselective synthetic routes. Initial methods often involved the bromination of 2-hydroxy-2-methylpropanoic acid or its esters, followed by chiral resolution to isolate the desired (2S)-enantiomer. More recent research focuses on developing asymmetric synthesis methods to produce the enantiomerically pure compound directly, thereby improving efficiency and reducing waste. These advanced methods include the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, and enzymatic bromination using haloperoxidase enzymes. This focus on stereoselective synthesis underscores the compound's primary role as a high-value chiral intermediate in pharmaceutical manufacturing.

Overview of Key Academic Research Domains Pertaining to this compound

Academic and industrial research involving this compound is concentrated in several key domains, largely dictated by its chemical properties and potential biological activity.

Pharmaceutical Synthesis: The principal research domain is its application as a chiral intermediate in the synthesis of pharmaceuticals. Its use in the production of nonsteroidal antiandrogens is a well-established example that continues to drive research into optimizing its manufacturing processes, including the development of continuous flow reactor systems for safer and more efficient production.

Biochemical and Pharmacological Research: Beyond its role as a synthetic intermediate, the compound itself is a subject of investigation for its potential biological activities. Studies have explored its antimicrobial properties against various bacterial strains. Research has also indicated potential anticancer activity, with suggestions that the compound may inhibit the proliferation of cancer cells through specific molecular interactions.

Microbial Metabolism and Biofilm Inhibition: In the field of microbiology, research has demonstrated that (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid can act as a metabolic modulator, influencing the metabolic pathways in bacterial cultures and enhancing the production of certain secondary metabolites. Furthermore, it has been evaluated for its ability to inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. Studies have shown a significant reduction in biofilm formation by certain bacterial strains in the presence of the compound.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on the specific stereoisomer. The data for the common (2S) and (2R) enantiomers are presented below.

| Property | (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid | (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid |

|---|---|---|

| CAS Number | 106089-20-7 scbt.comclearsynth.comsigmaaldrich.compharmaffiliates.com | 261904-39-6 nih.gov |

| Molecular Formula | C₄H₇BrO₃ scbt.comsigmaaldrich.com | C₄H₇BrO₃ nih.gov |

| Molecular Weight | 183.00 g/mol scbt.comsigmaaldrich.comnih.gov | 183.00 g/mol nih.gov |

| IUPAC Name | (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid nih.gov | (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid nih.gov |

| Appearance | Powder sigmaaldrich.com | Data not available |

| Computed XLogP3 | 0.1 nih.gov | 0.1 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov | 3 nih.gov |

| Rotatable Bond Count | 2 nih.gov | 2 nih.gov |

Structure

3D Structure

属性

分子式 |

C4H7BrO3 |

|---|---|

分子量 |

183.00 g/mol |

IUPAC 名称 |

3-bromo-2-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7) |

InChI 键 |

HBJAYXGUOOININ-UHFFFAOYSA-N |

规范 SMILES |

CC(CBr)(C(=O)O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Bromo 2 Hydroxy 2 Methylpropanoic Acid

Regioselective Bromination Approaches to Substituted Propanoic Acid Derivatives

Achieving regioselectivity in the bromination of propanoic acid derivatives is a fundamental challenge. The goal is to introduce a bromine atom at a specific position on the carbon skeleton, avoiding the formation of undesired isomers. For 3-bromo-2-hydroxy-2-methylpropanoic acid, this means selectively brominating the methyl group at the C3 position while leaving the quaternary C2 center untouched.

Direct halogenation of carboxylic acids at the α-position is a well-established transformation, famously exemplified by the Hell-Volhard-Zelinsky reaction. libretexts.orglibretexts.org This reaction typically requires the presence of at least one α-hydrogen and proceeds via the formation of an acid halide enol, which is the active nucleophile that reacts with the halogen. libretexts.orgyoutube.com However, in the case of 2-hydroxy-2-methylpropanoic acid, the α-carbon is a quaternary center, lacking any α-hydrogens. Therefore, the classical Hell-Volhard-Zelinsky mechanism is not applicable for α-bromination.

Instead, direct electrophilic bromination targets the β-position. A widely reported laboratory method involves the direct reaction of 2-hydroxy-2-methylpropanoic acid with elemental bromine. This approach typically yields the racemic form of this compound. The reaction conditions can be optimized to maximize regioselectivity and yield.

Table 1: Optimized Conditions for Direct Electrophilic Bromination

| Parameter | Optimal Range | Impact on Yield/Regioselectivity |

|---|---|---|

| Temperature | 0–5°C | Maximizes regioselectivity by minimizing side reactions. |

| Solvent | Acetic acid | Enhances the stability and electrophilicity of the bromine cation (Br+). |

| Reaction Time | 4–6 hours | Prevents over-bromination and decomposition of the product. |

This method provides a straightforward route to the racemic product, which can then be subjected to resolution if a single enantiomer is desired.

An alternative regioselective strategy involves the hydrobromination of an unsaturated precursor, such as an α,β-unsaturated carboxylic acid derivative. This method relies on the addition of hydrogen bromide (HBr) across a carbon-carbon double bond. The 1,2-halofunctionalization of olefins is a cornerstone transformation in organic chemistry for producing halogen-containing compounds. lookchem.com

For the synthesis of this compound, a suitable precursor would be 2-hydroxy-2-methyl-3-propenoic acid. The addition of HBr would proceed to form the target compound. The regioselectivity of this addition (i.e., whether the bromine adds to the C3 position) is governed by electronic and steric factors, and can often be controlled by the choice of reagents and reaction conditions, such as the presence or absence of radical initiators. Lewis acid catalysis can also be employed to control the regioselectivity of halohydrin formation from α,β-unsaturated carboxylic acid derivatives. lookchem.comresearchgate.net

Stereoselective Synthesis of this compound Enantiomers

Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers. For many pharmaceutical applications, only one specific enantiomer provides the desired biological activity. Therefore, methods that can selectively produce one enantiomer over the other (asymmetric synthesis) are of paramount importance.

Asymmetric catalysis is a powerful tool for establishing chiral centers with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Chiral Lewis acids and organocatalysts have emerged as effective promoters for the enantioselective synthesis of halogenated compounds. wikipedia.org

Chiral Lewis acids (CLAs) function by coordinating to the substrate, creating a chiral environment that directs the approach of the incoming reagent to one face of the molecule, leading to the preferential formation of one enantiomer. wikipedia.org

In the synthesis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid, chiral induction can be achieved by employing enantioselective catalysts during the bromination step. For example, a complex formed from zinc acetate (B1210297) (Zn(OAc)₂) and a chiral ligand such as (R)-BINOL can effectively catalyze the bromination of a 2-hydroxy-2-methylpropanoic acid derivative, directing the formation of the (2S)-configuration. This method has been reported to achieve high levels of enantiomeric excess (ee), typically in the range of 85–92% ee.

Other metal triflates, such as Ytterbium triflate (Yb(OTf)₃), have also been identified as superior catalysts for asymmetric halohydrin reactions of α,β-unsaturated carboxylic acid derivatives when used with N-bromosuccinimide (NBS) as the bromine source. lookchem.comresearchgate.net

Table 2: Comparison of Chiral Lewis Acid Methods for Asymmetric Bromination

| Method | Yield (%) | Enantiomeric Excess (ee) (%) | Scalability |

|---|---|---|---|

| Electrophilic Bromination (Racemic) | 75 | 50 | Moderate |

| Chiral Lewis Acid Catalysis | 82 | 92 | Low |

| Continuous Flow Microreactor | 89 | 85 | High |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. Recent advancements have demonstrated the utility of organocatalytic methods in asymmetric halogenation reactions.

Thiourea-based catalysts, such as Takemoto's catalyst, have been successfully applied to the bromolactonization of 2-methylpropanoic acid derivatives. This process involves the intramolecular cyclization of an unsaturated carboxylic acid in the presence of a bromine source, facilitated by the chiral organocatalyst. The resulting bromo-lactone can then be hydrolyzed to afford the enantiomerically enriched this compound. This method has been shown to produce the desired product with an enantiomeric excess of around 90%. The catalyst operates by activating the substrate and the halogenating agent through hydrogen bonding interactions, creating a well-organized transition state that dictates the stereochemical outcome.

Chiral Auxiliary-Mediated Synthesis Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. One of the most well-established methods involves the use of Evans' oxazolidinone auxiliaries. williams.edu This approach, while not yet extensively documented specifically for the direct bromination of 2-hydroxy-2-methylpropanoic acid, provides a robust framework for achieving high levels of stereocontrol in alkylation and aldol (B89426) reactions, which can be adapted for the synthesis of chiral α-hydroxy acids. uwindsor.canih.gov

The general strategy involves acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a derivative of 2-hydroxy-2-methylpropanoic acid. The resulting N-acyl oxazolidinone can then be enolized and reacted with an electrophilic bromine source. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective bromination. Subsequent cleavage of the auxiliary, typically under mild hydrolytic conditions (e.g., lithium hydroperoxide), yields the desired enantiomerically enriched this compound and regenerates the chiral auxiliary for reuse. williams.eduorgsyn.org

The predictability and high diastereoselectivity of Evans' auxiliaries make them a powerful tool. The choice of the specific oxazolidinone enantiomer allows for the selective synthesis of either the (S)- or (R)-enantiomer of the target acid.

Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis

| Feature | Description | Reference |

| Principle | Temporary incorporation of a chiral molecule to direct stereoselective transformations. | williams.edu |

| Common Auxiliary | Evans' oxazolidinones (e.g., 4-benzyl-2-oxazolidinone). | williams.edu |

| Key Steps | Acylation of auxiliary, diastereoselective reaction (e.g., bromination), cleavage of auxiliary. | uwindsor.caorgsyn.org |

| Advantages | High stereoselectivity, predictable stereochemical outcome, recyclable auxiliary. | bath.ac.uk |

| Cleavage | Typically achieved with lithium hydroperoxide (LiOOH) or other mild hydrolysis methods. | orgsyn.org |

Enantioselective Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer high selectivity under mild reaction conditions, aligning with the principles of green chemistry.

The kinetic resolution of racemates is a common strategy for obtaining enantiomerically pure compounds. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are frequently employed for the kinetic resolution of racemic esters of α-hydroxy acids via enantioselective hydrolysis. mdpi.com

For the synthesis of this compound, a racemic ester precursor, such as ethyl 3-bromo-2-hydroxy-2-methylpropanoate, can be subjected to hydrolysis using a lipase (B570770), for example, from Candida antarctica (CAL-B) or Pseudomonas fluorescens. mdpi.comnih.gov The lipase will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For instance, if the lipase selectively hydrolyzes the (R)-ester, the reaction mixture will contain the (R)-acid and the unreacted (S)-ester. These can then be separated, and the (S)-ester can be hydrolyzed chemically to yield the (S)-acid. The efficiency of this process is often described by the enantiomeric ratio (E-value). nih.gov

Table 2: Lipases Commonly Used in the Kinetic Resolution of Hydroxy Esters

| Enzyme | Source Organism | Common Application | Reference |

| CAL-B | Candida antarctica lipase B | Hydrolysis and transesterification of a wide range of esters. | nih.gov |

| PFL | Pseudomonas fluorescens lipase | Kinetic resolution of aromatic and aliphatic hydroxy esters. | nih.gov |

| CRL | Candida rugosa lipase | Hydrolysis of esters, particularly those with bulky groups. | mdpi.com |

| PCL | Pseudomonas cepacia lipase | Enantioselective hydrolysis of various chiral esters. | nih.gov |

An alternative biocatalytic approach is the asymmetric reduction of a prochiral ketone to a chiral alcohol. This method can produce a single enantiomer with high enantiomeric excess (ee), avoiding the 50% theoretical yield limit of kinetic resolution. For the synthesis of this compound, a suitable precursor would be a 3-bromo-2-oxo-2-methylpropanoic acid ester.

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), can catalyze the stereoselective reduction of the ketone group to a hydroxyl group. By selecting the appropriate enzyme, either the (R) or (S) enantiomer of the hydroxy acid can be obtained with high purity. This approach is highly valued for its potential to achieve near-perfect enantioselectivity (>99% ee). The reaction typically requires a cofactor, such as NADPH, which is often regenerated in situ using a secondary enzyme system to ensure catalytic efficiency.

Chemoenzymatic Synthesis Routes and Optimization

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic pathways. This approach is particularly useful for the synthesis of complex chiral molecules like this compound, which is an important intermediate in the synthesis of pharmaceuticals such as Bicalutamide. google.comgoogle.com

A typical chemoenzymatic route could involve the following steps:

Chemical Synthesis of a Prochiral Precursor: A chemical reaction, such as the bromination of a 2-keto-2-methylpropanoic acid ester, is used to efficiently generate the starting material for the enzymatic step.

Enzymatic Stereoselective Transformation: The prochiral precursor is then subjected to a highly selective enzymatic reaction. For example, a ketoreductase can be used for the asymmetric reduction of the 3-bromo-2-keto ester to the desired chiral 3-bromo-2-hydroxy ester.

Chemical Finalization: The enantiomerically pure intermediate from the enzymatic step can then be chemically converted to the final product, for example, through hydrolysis of the ester group to the carboxylic acid.

This combination allows for the use of robust and high-yielding chemical reactions for non-chiral transformations, while leveraging the exquisite selectivity of enzymes for the crucial stereochemistry-determining step. Optimization of such processes involves screening for the most effective enzyme, as well as optimizing reaction conditions such as pH, temperature, solvent, and substrate concentration to maximize yield and enantioselectivity.

Novel Reagents and Methodologies in the Synthesis of this compound

Recent research has focused on developing novel and more efficient methods for the asymmetric synthesis of halogenated compounds. For this compound, these advancements move beyond classical methods to include catalytic asymmetric approaches that offer improved selectivity and efficiency.

One notable method involves the use of chiral Lewis acids to induce enantioselectivity during the bromination of 2-hydroxy-2-methylpropanoic acid or its derivatives. For instance, a catalyst system comprising zinc acetate (Zn(OAc)₂) and (R)-BINOL has been shown to direct the bromination to yield the (2S)-configured product with enantiomeric excesses ranging from 85-92%.

Organocatalysis represents another frontier in asymmetric synthesis. Chiral amines and thioureas have been developed as catalysts for a variety of asymmetric transformations, including halogenations. rsc.org For example, cinchona alkaloid-based organocatalysts have been successfully used in the asymmetric brominative dearomatization of naphthols, demonstrating the potential of these catalysts to control the stereochemistry of bromination reactions. researchgate.net The application of similar catalysts to the asymmetric α-bromination of carbonyl compounds is an active area of research.

Table 3: Comparison of Novel Synthetic Methodologies

| Methodology | Reagent/Catalyst Example | Key Advantage | Reported ee | Reference |

| Chiral Lewis Acid Catalysis | Zn(OAc)₂ with (R)-BINOL | Direct catalytic enantioselective bromination. | 85-92% | |

| Organocatalysis | Cinchona alkaloid derivatives | Metal-free catalysis, mild reaction conditions. | Up to 96% (for aldehydes) | rsc.org |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both biocatalysis (using enzymes) and chemocatalysis (e.g., chiral Lewis acids or organocatalysts) reduce waste by enabling the use of small amounts of the catalyst to generate large quantities of the product. rsc.org

Use of Renewable Feedstocks and Biocatalysis: Biocatalytic methods often utilize enzymes derived from renewable sources and operate under mild, aqueous conditions, reducing energy consumption and the need for harsh organic solvents. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric reduction of a prochiral ketone is generally more atom-economical than a kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer.

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents like water or minimizing solvent use altogether. In the context of chiral auxiliary-based synthesis, developing recyclable, polymer-supported auxiliaries can reduce waste and simplify purification. bath.ac.uk

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. Biocatalytic routes are particularly advantageous in this regard, as the high selectivity of enzymes can often obviate the need for protecting other functional groups in the molecule. researchgate.net

By integrating these principles, the synthesis of this compound can be made more environmentally friendly, efficient, and cost-effective.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 3 Bromo 2 Hydroxy 2 Methylpropanoic Acid

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The carbon-bromine bond is polarized, with the carbon atom being electrophilic, making it a prime site for nucleophilic attack. The bromine atom is a good leaving group, facilitating substitution reactions.

A significant aspect of the reactivity of 3-bromo-2-hydroxy-2-methylpropanoic acid is its propensity to undergo intramolecular cyclization. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate ion. This carboxylate can then act as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion. This process, an example of neighboring group participation, results in the formation of a highly strained, three-membered ring ester known as an α-lactone (2,2-dimethyloxiran-3-one).

While often transient and highly reactive, the formation of an α-lactone as a reactive intermediate has been proposed in reactions involving similar 2-bromo-2-methylpropanoic acid structures. jcsp.org.pk This intermediate is susceptible to subsequent nucleophilic attack, leading to ring-opening and the formation of various derivatives.

The bromine atom can be readily displaced by a variety of external nucleophiles. Research has demonstrated an efficient method for the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives through the alkylation of phenols with related alkyl 2-bromo-2-methylpropanoates in a basic medium. jcsp.org.pk This reaction pathway highlights the utility of the bromo-acid scaffold in forming carbon-oxygen bonds. The reaction likely proceeds via the aforementioned α-lactone intermediate, which is then attacked by the phenoxide ion. jcsp.org.pk

Beyond phenols, other nucleophiles can participate in intermolecular substitution, leading to a range of derivatives, as summarized in the table below.

| Nucleophile | Reagent Example | Product Class |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2,3-dihydroxy-2-methylpropanoic acid |

| Alkoxide/Phenoxide | Sodium Phenoxide (NaOPh) | 2-hydroxy-2-methyl-3-phenoxypropanoic acid |

| Amine | Ammonia (B1221849) (NH₃) | 3-amino-2-hydroxy-2-methylpropanoic acid |

| Thiolate | Sodium Thiolate (NaSR) | 2-hydroxy-2-methyl-3-(alkylthio)propanoic acid |

This table represents general, expected intermolecular substitution reactions based on the principles of organic chemistry.

Carboxylic Acid Group Transformations

The carboxylic acid group is a versatile functional group that can undergo several important transformations. ncert.nic.in These reactions are fundamental in organic synthesis for creating a variety of other functional groups.

| Transformation | Reagents | Product Functional Group |

| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | Primary Alcohol |

| Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride |

| Amide Formation | 1. SOCl₂ 2. Amine (R'₂NH) | Amide |

These transformations allow this compound to serve as a starting material for a wider range of molecules. For instance, reduction of the carboxylic acid yields 3-bromo-2-methylpropane-1,2-diol, while esterification provides access to various ester derivatives. ncert.nic.in

Amidation and Peptide Coupling Analogues

As a carboxylic acid, this compound can undergo amidation to form amide derivatives. This transformation involves the activation of the carboxyl group followed by a reaction with a primary or secondary amine. The presence of both a hydroxyl group and a bromine atom on adjacent carbons provides a scaffold for synthesizing complex molecules, including analogues of peptide tertiary amides (PTAs). nih.gov

The synthesis of PTAs can be achieved through a "sub-monomer" approach, which is a viable pathway for analogues like this compound. nih.gov This method involves the use of chiral 2-bromo acids as building blocks. nih.gov In a typical sequence, the carboxylic acid is first activated and then coupled with an amine. Standard peptide coupling reagents are employed to facilitate this reaction by converting the carboxylic acid into a more reactive species, thereby promoting the formation of the amide bond. bachem.com

The general mechanism for amidation involves the activation of the carboxylic acid group, often through the use of a coupling reagent, to make it more susceptible to nucleophilic attack by an amine. Common coupling reagents convert the hydroxyl of the carboxylic acid into a better leaving group.

Interactive Table: Common Peptide Coupling Reagents A selection of reagents used for activating carboxylic acids for amidation.

| Reagent Class | Example Reagent | Abbreviation | Activating Mechanism |

|---|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Forms a reactive O-acylisourea intermediate. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms a reactive benzotriazolyl ester. bachem.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms a reactive benzotriazolyl ester. nih.gov |

This table is based on data from various sources. nih.govbachem.com

For instance, research on the synthesis of peptide tertiary amide libraries has utilized chiral bromo-acids like (S)-2-bromopropanoic acid. nih.gov In these syntheses, reagents such as N,N'-Diisopropylcarbodiimide (DIC) or Bis(trichloromethyl) carbonate (BTC) are used to pre-activate the bromo-acid before its addition to an amine-functionalized resin. nih.gov This methodology highlights how this compound could serve as a versatile building block in combinatorial chemistry to generate diverse molecular libraries.

Decarboxylation Pathways

The decarboxylation of this compound, which is an α-hydroxy acid, can proceed through several pathways, notably oxidative decarboxylation. Kinetic studies on the oxidative decarboxylation of α-hydroxy acids, including the structurally similar 2-hydroxy-2-methylpropanoic acid, by bromine water have revealed detailed mechanisms that depend on pH. cdnsciencepub.comresearchgate.netcdnsciencepub.comubc.ca

Under neutral and alkaline conditions (pH > 6), the reaction is characterized by a bell-shaped pH-rate profile, with a maximum rate around pH 8. cdnsciencepub.comresearchgate.net The proposed mechanism involves the attack of molecular bromine (Br₂) or hypobromous acid (HOBr) on the carboxylate anion. cdnsciencepub.comresearchgate.net This attack is concurrent with the base-catalyzed removal of the hydroxyl proton. cdnsciencepub.comresearchgate.net Research indicates that molecular bromine is a significantly more potent oxidant than hypobromous acid in this pH range for 2-hydroxy-2-methylpropanoic acid. cdnsciencepub.comresearchgate.net

In acidic media, the mechanism shifts. HOBr becomes the primary oxidant, and it reacts with the undissociated form of the carboxylic acid. cdnsciencepub.comubc.ca The process is believed to involve a hypobromite (B1234621) intermediate (R₂C(OBr)CO₂H). cdnsciencepub.com

Another potential pathway for decarboxylation is a Hunsdiecker-type reaction, which typically involves the conversion of carboxylic acids to halides with one fewer carbon atom. youtube.com While often applied to aliphatic and aromatic acids, the principles could apply under specific conditions, such as the reaction of a silver salt of the acid with bromine. youtube.comnih.gov

Finally, thermal decarboxylation of simple carboxylic acids without specific activating groups is generally difficult. However, the presence of electron-withdrawing groups on the α-carbon can facilitate the process. youtube.com For this compound, the stability of potential intermediates would be a key factor in determining the viability of a thermal pathway. The most common mechanism for such reactions involves unimolecular heterolytic fission to form a carbanion intermediate. echemi.com

Rearrangement Reactions and Fragmentation Studies

The structural features of this compound, particularly the presence of an α-hydroxy group, can influence its behavior in certain reactions, potentially leading to rearrangements. For example, the Hofmann rearrangement of α-hydroxy amides, which can be formed from the corresponding carboxylic acid, results in a chain-shortened aldehyde through the loss of carbon dioxide. chegg.com This process involves the formation of an N-bromoamide intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed. chegg.com

Loss of HBr: A common fragmentation for bromo-compounds.

Loss of H₂O: Driven by the presence of the hydroxyl group.

Loss of COOH or CO₂: Characteristic fragmentation of carboxylic acids.

α-cleavage: Cleavage of the bond between C2 and C3, or C1 and C2, is a primary fragmentation mode for carbonyl compounds. miamioh.edu

For comparison, the mass spectrum of the related methyl 3-bromopropanoate (B1231587) shows fragmentation corresponding to the loss of the methoxy (B1213986) group (-OCH₃) and the bromine atom. nist.gov The fragmentation of 2-methylpropanoic acid is dominated by the formation of the isopropyl cation at m/z 43. docbrown.info For this compound, the interplay between the bromo, hydroxyl, and carboxylic acid functional groups would lead to a unique fragmentation pattern reflecting these structural elements.

Stereochemical Outcomes and Diastereoselectivity in Chemical Transformations of this compound

This compound possesses a chiral center at the C2 position, meaning it exists as two enantiomers: (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid and (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. nih.gov This stereocenter is crucial as it dictates the stereochemical outcome of subsequent chemical transformations. The specific configuration of the starting material can lead to the formation of one stereoisomer over another in the product, a concept known as stereoselectivity. masterorganicchemistry.com

Interactive Table: Properties of Enantiomers A comparison of the (2S) and (2R) enantiomers of this compound.

| Property | (2S)-Enantiomer | (2R)-Enantiomer |

|---|---|---|

| Synonym | (S)-3-Bromo-2-hydroxy-2-methylpropionic acid sigmaaldrich.com | (R)-3-bromo-2-hydroxy-2-methylpropanoic acid nih.gov |

| CAS Number | 106089-20-7 sigmaaldrich.com | 261904-39-6 |

| Molecular Formula | C₄H₇BrO₃ sigmaaldrich.com | C₄H₇BrO₃ nih.gov |

| Molecular Weight | 183.00 g/mol sigmaaldrich.com | 183.00 g/mol nih.gov |

| Optical Activity | [α]/D -11.5±1.5° (c = 2.6 in methanol) sigmaaldrich.com | Not specified |

This table is based on data from various sources. nih.govsigmaaldrich.com

The synthesis of a specific enantiomer, such as the (2S) form, often requires stereoselective methods. One approach is the chiral induction during bromination of 2-hydroxy-2-methylpropanoic acid using enantioselective catalysts. Alternatively, a racemic mixture can be separated through chiral resolution, for example, by forming diastereomeric salts with a chiral amine.

When this chiral molecule undergoes further reactions, the existing stereocenter at C2 can influence the formation of new stereocenters, a phenomenon known as diastereoselectivity. For example, in a nucleophilic substitution reaction at the C3 position (displacement of the bromide), the approach of the nucleophile can be sterically hindered or directed by the substituents at the C2 chiral center. If the reaction proceeds via an Sₙ2 mechanism, it would result in the inversion of configuration at C3. The spatial arrangement of the groups at C2 would influence the transition state energy for the formation of the two possible diastereomers, leading to one being formed in excess.

The high reactivity of the bromine atom in α-bromo carboxylic acids towards Sₙ2 reactions makes these compounds valuable synthetic intermediates. libretexts.org The reaction of these compounds with nucleophiles like ammonia can lead to the synthesis of α-amino acids, and with hydroxide can lead to α-hydroxy acids. libretexts.org In all such transformations of enantiomerically pure this compound, the stereochemistry at C2 is maintained and directs the stereochemical outcome of the reaction, making it a powerful tool in asymmetric synthesis. nih.govnih.gov

Advanced Characterization and Spectroscopic Analysis for Research on 3 Bromo 2 Hydroxy 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-Bromo-2-hydroxy-2-methylpropanoic acid in solution. One- and two-dimensional NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, allowing for complete assignment and stereochemical analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the molecular structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while ¹H-¹H coupling constants (J) reveal the connectivity of neighboring protons.

Detailed analysis of the ¹H NMR spectrum in DMSO-d₆ reveals five distinct proton signals. The acidic proton of the carboxylic acid group appears as a broad singlet significantly downfield, a characteristic feature. The tertiary hydroxyl proton also presents as a singlet. The two protons of the bromomethyl (-CH₂Br) group are diastereotopic due to the adjacent chiral center, resulting in two separate doublet signals with a geminal coupling constant. The methyl group (-CH₃) protons appear as a singlet upfield. compcoanalytical.com

The ¹³C NMR spectrum shows four distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield. The quaternary carbon bonded to the hydroxyl and methyl groups is also significantly downfield, followed by the bromomethyl carbon. The methyl carbon is the most shielded and appears furthest upfield. compcoanalytical.com

Table 1: ¹H NMR Spectroscopic Data for (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 12.84 | s | - | 1H | -COOH |

| 5.43 | s | - | 1H | -OH |

| 3.65 | d | 10.2 | 1H | -CH₂Br (Hₐ) |

| 3.54 | d | 10.0 | 1H | -CH₂Br (Hₑ) |

| 1.37 | s | - | 3H | -CH₃ |

Data sourced from a study on the synthesis of aryl propionamide (B166681) scaffolds. compcoanalytical.com

Table 2: ¹³C NMR Spectroscopic Data for (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 174.51 | C=O |

| 73.11 | C-OH |

| 40.94 | CH₂Br |

| 24.45 | CH₃ |

Data sourced from a study on the synthesis of aryl propionamide scaffolds. compcoanalytical.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the diastereotopic protons of the bromomethyl group (δ 3.65 and 3.54 ppm), confirming their geminal relationship. No other correlations would be expected, as all other protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals. Expected correlations would be observed between the methyl protons (δ 1.37 ppm) and the methyl carbon (δ 24.45 ppm), and between the bromomethyl protons (δ 3.65/3.54 ppm) and the bromomethyl carbon (δ 40.94 ppm). The quaternary carbon and the carbonyl carbon would show no correlations as they have no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. Key expected HMBC correlations would include:

The methyl protons (δ 1.37 ppm) to the quaternary carbon (C-OH, δ 73.11 ppm), the bromomethyl carbon (CH₂Br, δ 40.94 ppm), and the carbonyl carbon (C=O, δ 174.51 ppm).

The bromomethyl protons (δ 3.65/3.54 ppm) to the quaternary carbon (C-OH, δ 73.11 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help in confirming stereochemistry. For this molecule, NOESY could potentially show correlations between the methyl protons and the bromomethyl protons, providing information about the preferred conformation around the C2-C3 bond.

Mass Spectrometry (MS) in Structural Confirmation and Fragmentation Studies

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₄H₇BrO₃), the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ or [M-H]⁻), where two peaks of similar intensity are observed, separated by approximately 2 m/z units.

Table 3: Predicted HRMS Data for C₄H₇BrO₃

| Ion Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| [C₄H₆⁷⁹BrO₃]⁻ | ⁷⁹Br | 180.9495 |

Confirming these exact masses would provide strong evidence for the elemental composition C₄H₇BrO₃.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, several fragmentation pathways can be predicted:

Loss of HBr: A common fragmentation for bromoalkanes is the neutral loss of hydrogen bromide (HBr), which would result in a fragment ion corresponding to [C₄H₆O₃]⁻.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylate anion ([M-H]⁻) is a characteristic fragmentation pathway for carboxylic acids.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the quaternary carbon can occur. This could lead to the loss of the bromomethyl radical (•CH₂Br) or cleavage between the carbonyl carbon and the alpha-carbon.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and carbonyl groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid, overlapping with the C-H stretching vibrations. A strong, sharp absorption band around 1700 cm⁻¹ is expected for the C=O stretching of the carboxylic acid group.

Raman spectroscopy would complement the IR data. The C=O stretch is also typically a strong band in the Raman spectrum. Other vibrations, such as the C-Br stretch, would be visible in the lower frequency region (fingerprint region).

Table 4: Predicted Vibrational Spectroscopy Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | Weak |

| O-H (Alcohol) | Stretching | ~3200-3500 (broad) | Weak |

| C-H (sp³) | Stretching | 2850-3000 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 | Strong |

| C-O | Stretching | 1210-1320 | Medium |

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods are paramount for determining the enantiomeric purity, which is a critical parameter for the biological activity and safety of chiral compounds.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is a cornerstone in the characterization of chiral molecules. The specific rotation, [α], is a fundamental property of an enantiomer and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample.

For the (S)-enantiomer of this compound, a specific rotation value has been reported, which serves as a key identifier and a measure of its optical purity.

| Enantiomer | Specific Rotation ([α]D) | Conditions |

| (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | -11.5 ± 1.5° | c = 2.6 in methanol |

This interactive data table provides a specific reported value for the optical rotation of the (S)-enantiomer.

The negative sign of the specific rotation indicates that it is the levorotatory enantiomer. By comparing the observed specific rotation of a sample to the known value for the pure enantiomer, the enantiomeric excess (ee) can be calculated, thus providing a quantitative measure of its purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides more detailed stereochemical information than ORD and is particularly sensitive to the conformation of the molecule. A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength and is characterized by positive or negative peaks, known as Cotton effects.

While specific experimental CD spectral data for this compound is not widely available in the public domain, the general principles of CD spectroscopy for α-hydroxy acids can be discussed. The chromophore in this molecule is the carboxylic acid group (-COOH). The electronic transitions within this group, when perturbed by the chiral center, give rise to the CD signal. The sign and intensity of the Cotton effects are highly dependent on the spatial arrangement of the atoms around the chiral carbon.

Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict the CD spectra of the (R)- and (S)-enantiomers. These predicted spectra can then be compared with experimental data, when available, to confirm the absolute configuration. For α-hydroxy acids, the n → π* transition of the carbonyl group typically dominates the CD spectrum in the region of 200-240 nm. The sign of the Cotton effect associated with this transition is often correlated with the absolute configuration of the α-carbon.

X-ray Crystallography for Absolute Configuration Determination (where applicable)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all its atoms.

For this compound, it has been reported that it crystallizes in a monoclinic system with the space group P21. The P21 space group is non-centrosymmetric, which is a prerequisite for a chiral molecule to crystallize in an enantiomerically pure form.

| Crystal System | Space Group |

| Monoclinic | P21 |

This interactive data table summarizes the reported crystallographic system for this compound.

The determination of the absolute configuration through X-ray crystallography often involves the use of anomalous dispersion. When heavy atoms, such as bromine in the case of this compound, are present in the molecule, they scatter X-rays with a phase shift that is dependent on the chirality of the crystal. By carefully analyzing the intensities of Friedel pairs (reflections that are related by inversion), the absolute configuration can be unambiguously assigned.

Computational and Theoretical Investigations of 3 Bromo 2 Hydroxy 2 Methylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electron distribution and its influence on molecular properties. For 3-Bromo-2-hydroxy-2-methylpropanoic acid, these calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.

DFT studies on analogous bromoalkanoic acids and hydroxy acids suggest that the introduction of a bromine atom and a hydroxyl group significantly influences the electronic properties of the propanoic acid backbone. The high electronegativity of the bromine and oxygen atoms leads to a polarized electron distribution. This is often visualized through Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (red) indicate electron-rich areas, and regions of positive potential (blue) indicate electron-poor areas. For this compound, the oxygen atoms of the carboxyl and hydroxyl groups would be expected to be regions of high electron density, while the hydrogen of the hydroxyl group and the carbon atom attached to the bromine would be electron-deficient.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In the case of this compound, the presence of the electronegative bromine atom would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations on Analogous Compounds (Note: These are estimated values based on studies of similar functionalized carboxylic acids)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for smaller molecules.

For this compound, ab initio calculations can be used to refine the understanding of its electronic structure and to study phenomena where electron correlation is particularly important, such as hydrogen bonding. For instance, an ab initio study on hydrogen bonding between hydroxyl groups and amino acid side chains provides insights into the potential interactions of this molecule in a biological context. nih.gov These methods can accurately predict bond lengths, bond angles, and vibrational frequencies, which are crucial for validating theoretical models against experimental data.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound means that it can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to determine the energy barriers between them.

Computational methods can be used to systematically rotate the bonds around the C-C and C-O single bonds and calculate the corresponding energy of each conformation. This allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between conformers.

For this compound, key rotations would be around the C2-C3 bond and the C1-C2 bond. The relative energies of the different conformers would be influenced by steric hindrance between the bulky bromine atom, the methyl group, and the carboxylic acid group, as well as by the potential for intramolecular hydrogen bonding between the hydroxyl and carboxyl groups.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: These values are illustrative and would require specific computational studies for verification)

| Conformer | Dihedral Angle (Br-C3-C2-C1) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti | 180° | 0.0 (most stable) | Bromine and carboxyl group are furthest apart. |

| Gauche 1 | 60° | 1.2 | Potential for intramolecular hydrogen bonding. |

| Gauche 2 | -60° | 1.5 | Slightly higher steric strain. |

| Eclipsed | 0° | 5.0 (transition state) | High steric repulsion. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate, and to calculate the activation energy of the reaction.

For this compound, a relevant reaction to model would be its synthesis via the bromination of 2-hydroxy-2-methylpropanoic acid. Computational studies on the bromination of alkenes have shown that the mechanism can be complex, involving the formation of a bromonium ion intermediate. nih.gov A similar approach could be applied to understand the stereoselectivity of the bromination of the parent hydroxy acid.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes that occur during the reaction. The calculated activation energy can be used to predict the reaction rate.

Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a molecule.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT and ab initio methods can be used to calculate the magnetic shielding tensors of the atoms in a molecule, from which the NMR chemical shifts can be predicted. For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the methyl, methylene, and quaternary carbons, as well as for the hydroxyl and carboxyl protons. The proximity of the electronegative bromine and oxygen atoms would be expected to cause downfield shifts for the nearby protons and carbons. libretexts.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. For this compound, the calculated IR spectrum would be expected to show strong absorption bands corresponding to the O-H stretching of the hydroxyl and carboxyl groups, the C=O stretching of the carboxyl group, and the C-Br stretching.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) can be used to predict the excitation energies and oscillator strengths of these transitions. This compound is not expected to have strong absorptions in the visible region, but may show absorption in the UV region due to n → π* and π → π* transitions in the carboxyl group.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are estimated values based on computational predictions for similar functional groups)

| Spectroscopy | Predicted Feature | Predicted Value |

|---|---|---|

| ¹H NMR | -CH₃ | ~1.5 ppm |

| ¹H NMR | -CH₂Br | ~3.8 ppm |

| ¹³C NMR | -C=O | ~175 ppm |

| IR | O-H stretch (broad) | 3200-3500 cm⁻¹ |

| IR | C=O stretch | 1700-1725 cm⁻¹ |

| UV-Vis | λ_max (n → π*) | ~210 nm |

Molecular Docking and Simulation Studies (Focus on Non-Human Biological Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to study the interaction of a small molecule with a protein target.

While the primary applications of this compound are in organic synthesis, its structural motifs, such as the alpha-hydroxy acid group, are found in molecules with biological activity. Molecular docking studies could be employed to investigate its potential interactions with enzymes from non-human sources, such as bacteria or fungi. For example, it could be docked into the active site of a bacterial enzyme to explore potential inhibitory effects.

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time and to analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the protein. Such studies could provide insights into its potential as an antimicrobial agent or for other applications in biotechnology. For instance, studies on the interaction of small acids with proteins like hyaluronidase (B3051955) can serve as a methodological template. researchgate.net

An in-depth exploration of the derivatization strategies for this compound reveals its versatility as a scaffold in chemical research. This article focuses exclusively on the chemical transformations and analog development stemming from this compound, providing a detailed overview of its utility in synthesizing a range of molecules for academic and research-oriented applications.

Biological Activity and Mechanistic Studies of 3 Bromo 2 Hydroxy 2 Methylpropanoic Acid Excluding Human Clinical Data

In Vitro Enzyme Inhibition and Modulation Studies

Specific Enzyme Targets and Molecular Interaction Mechanisms

There is a lack of specific information in the reviewed literature detailing the inhibition or modulation of any specific enzyme targets by 3-Bromo-2-hydroxy-2-methylpropanoic acid. While its derivatives are known to target the androgen receptor, there is no direct evidence to suggest that the acid itself interacts with this or any other receptor or enzyme in a significant manner. researchgate.net The mechanism of action is generally described in broad terms, suggesting it may interact with molecular targets by binding to active sites or altering protein structures, but specific examples are not provided.

Structure-Activity Relationships (SAR) for Enzyme Binding

No dedicated structure-activity relationship (SAR) studies for the enzyme binding of this compound were found in the public domain. SAR studies are available for the more complex molecules synthesized from this acid, but this information does not directly apply to the biological activity of the acid itself. cymitquimica.com

Cell-Based Assays and Cellular Pathway Modulation (Non-Human Cell Lines)

Effects on Cell Proliferation and Viability (Mechanistic Investigations)

While there are general statements suggesting that the compound may inhibit cancer cell proliferation through specific molecular interactions, no detailed mechanistic investigations using non-human cell lines were identified in the reviewed literature. Studies on derivatives have shown effects on cell proliferation, such as in prostate cancer cell lines, but these activities are attributed to the final complex molecules, not the this compound intermediate. nih.gov

Modulation of Intracellular Signaling Pathways

Information regarding the modulation of specific intracellular signaling pathways by this compound is not available in the reviewed scientific literature. The patents describing the synthesis of SARMs from this compound discuss the modulation of androgen receptor signaling pathways by the final products, but not by the intermediate acid. researchgate.net

In Vivo Studies in Model Organisms (Non-Human)

No in vivo studies in non-human model organisms investigating the biological activity of this compound could be identified in the public domain. The available in vivo data pertains to the pharmacological and toxicological profiling of the derivatives synthesized using this acid. researchgate.net

Metabolic Fate and Biotransformation Pathways

While comprehensive studies detailing the complete metabolic fate of this compound in various organisms are not extensively documented in publicly available literature, existing research indicates its interaction with microbial metabolic systems. It has been observed to act as a metabolic modulator in bacterial cultures, influencing existing pathways to enhance the production of certain secondary metabolites. The biotransformation of this compound is likely to proceed via enzymatic reactions that target its functional groups. Potential metabolic pathways could involve dehalogenation, oxidation, or reduction processes.

The enzymatic cleavage of the carbon-bromine bond is a common biotransformation route for halogenated organic compounds in microorganisms. This can occur through hydrolytic, reductive, or oxidative mechanisms, often initiated by dehalogenase enzymes. The resulting intermediates would likely be more readily assimilated into central metabolic pathways. Furthermore, the hydroxyl and carboxylic acid groups are susceptible to modification by various microbial enzymes, such as oxidoreductases, which could lead to a variety of transformed products. However, specific metabolites and the enzymes responsible for the biotransformation of this compound have yet to be fully elucidated.

Biological Efficacy in Preclinical Models (Mechanistic Focus)

In preclinical, non-human models, this compound has demonstrated notable biological efficacy, primarily as an antimicrobial and antibiofilm agent. The underlying mechanism for these activities is believed to be its ability to inhibit specific enzymes that are crucial for microbial survival and proliferation.

Antimicrobial Activity:

Studies have shown that the (S)-enantiomer of this compound exhibits significant antimicrobial effects, particularly against various strains of bacteria. The presence of the bromine atom is thought to be a key contributor to its bioactivity. The proposed mechanism involves the inhibition of essential metabolic enzymes within the bacteria, thereby disrupting cellular processes and leading to growth inhibition.

Antibiofilm Activity:

Research has also highlighted the potential of (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid as an antibiofilm agent. It has been shown to significantly reduce the formation of biofilms by bacterial strains at concentrations corresponding to its minimum inhibitory concentration (MIC). Biofilms are structured communities of bacteria that are notoriously resistant to conventional antimicrobial treatments. The ability of this compound to interfere with biofilm formation suggests a mechanism that may involve the disruption of bacterial adhesion, extracellular matrix production, or quorum sensing pathways.

| Biological Activity | Preclinical Finding | Proposed Mechanism of Action |

| Antimicrobial | Effective against various bacterial strains. | Inhibition of essential metabolic enzymes. |

| Antibiofilm | Significant reduction in biofilm formation. | Disruption of bacterial adhesion, matrix production, or quorum sensing. |

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids)

The biological activities of this compound are predicated on its interactions with key biomolecules. The primary mode of interaction appears to be with proteins, specifically enzymes. The compound's structure, featuring a chiral center, a carboxylic acid group, a hydroxyl group, and a bromine atom, allows it to potentially bind to the active sites of enzymes, acting as an inhibitor. This binding can be competitive, non-competitive, or uncompetitive, leading to a modulation of the enzyme's catalytic activity.

While direct evidence of its interaction with nucleic acids is not widely reported, the potential for such interactions cannot be entirely ruled out. Small molecules can interact with DNA or RNA through intercalation, groove binding, or electrostatic interactions, potentially leading to alterations in nucleic acid structure and function. However, the main body of evidence for the biological effects of this compound points towards its role as an enzyme inhibitor. Further research is needed to identify the specific protein targets and to characterize the nature and kinetics of these interactions in detail.

Chemoenzymatic Bioconversion Applications

The chiral nature of this compound makes it a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its functional groups provide multiple points for chemical modification, and its stereochemistry is crucial for the synthesis of enantiomerically pure drugs.

In the realm of biocatalysis, this compound can serve as a precursor in chemoenzymatic processes. Enzymes, with their high stereoselectivity and specificity, can be employed to convert this compound into other valuable chiral synthons. For instance, dehalogenases could be used for stereoselective debromination, or oxidoreductases could target the hydroxyl or carboxyl groups to produce novel chiral molecules.

Applications of 3 Bromo 2 Hydroxy 2 Methylpropanoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional groups within a small molecular framework makes 3-Bromo-2-hydroxy-2-methylpropanoic acid a powerful tool for synthetic chemists. The carboxylic acid allows for amide bond formation and other related transformations, the hydroxyl group can be involved in esterifications or act as a directing group, and the reactive carbon-bromine bond is amenable to a wide array of nucleophilic substitution reactions.

Natural Product Total Synthesis

While direct and extensive use of this compound in the total synthesis of natural products is not widely documented in readily available literature, its structural motifs are found in various natural products. The inherent functionality of this acid makes it a plausible, though perhaps underexplored, precursor for certain complex natural targets. For instance, chiral building blocks containing bromo-hydroxy functionalities are employed in the synthesis of marine natural products. The principles of using such chiral brominated acids can be seen in synthetic strategies targeting complex molecules where stereocontrol and functional group manipulation are paramount. The application of similar, more complex brominated chiral building blocks in the synthesis of macrolides like (+)-Brefeldin A showcases the potential utility of such synthons in constructing intricate molecular architectures. nih.govfigshare.comnih.govresearchgate.net

Intermediates for Advanced Pharmaceutical Synthesis (Non-Therapeutic focus)

One of the most significant applications of this compound is in the synthesis of pharmaceutical intermediates. Its enantiomerically pure forms are particularly crucial for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.

A prime example is the synthesis of the non-steroidal antiandrogen, Bicalutamide (formerly known as ICI 176334), which is used in the treatment of prostate cancer. The (R)-enantiomer of Bicalutamide is the active form of the drug. The synthesis of Bicalutamide involves the reaction of (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid with 4-fluorothiophenol (B130044) to form a key thioether intermediate. This intermediate is then coupled with 4-cyano-3-(trifluoromethyl)aniline and subsequently oxidized to yield the final active pharmaceutical ingredient.

The following table outlines the key synthetic step involving the bromo-hydroxy acid:

| Reactant A | Reactant B | Key Transformation | Product Intermediate |

| (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 4-Fluorothiophenol | Nucleophilic substitution of bromide | (R)-2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid |

This specific application highlights the importance of the compound's defined stereochemistry and the reactivity of the C-Br bond in constructing the core of a complex pharmaceutical agent.

Agrochemical and Material Science Precursors

The utility of this compound extends to the synthesis of precursors for agrochemicals and materials science, although specific commercial examples are not as prominently documented as in the pharmaceutical sector. Halogenated compounds, in general, play a significant role in the agrochemical industry due to their ability to enhance the biological activity and metabolic stability of molecules. The bromohydrin motif present in this compound is a versatile functional group that can be converted into other reactive intermediates, such as epoxides, which are common building blocks in the synthesis of various biologically active compounds, including some fungicides and herbicides.

In the realm of material science, this compound can serve as a precursor to functionalized specialty chemicals. The presence of multiple reactive sites allows for its incorporation into more complex structures that could find use as monomers or cross-linking agents, although this remains an area with potential for further exploration.

Chiral Pool Reagent in Asymmetric Synthesis

The enantiomerically pure forms of this compound are valuable reagents in the chiral pool. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products (or their derivatives) that can be used as starting materials for asymmetric synthesis. The (2S) and (2R) enantiomers of this acid, with their defined stereocenter at the C2 position, provide a convenient way to introduce chirality into a target molecule.

The utility of this chiral building block lies in its ability to transfer its stereochemical information to a new, more complex molecule. Synthetic transformations, such as nucleophilic substitution at the C3 position or reactions involving the carboxylic acid and hydroxyl groups, can be carried out with retention or predictable inversion of stereochemistry, allowing for the construction of specific stereoisomers of the target compound.

Key features of (S)- and (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid as chiral pool reagents are summarized below:

| Feature | Synthetic Advantage |

| Pre-existing Stereocenter | Provides a straightforward route to enantiomerically enriched products, avoiding the need for chiral resolutions or complex asymmetric catalysis. |

| Trifunctional Nature | Allows for a variety of stereocontrolled transformations at different points in a synthetic sequence. |

| Commercial Availability | Both enantiomers are commercially available, facilitating their use in both academic and industrial research. sigmaaldrich.comscbt.com |

Development of Specialized Reagents and Catalysts

While not a widely documented application, the structure of this compound makes it a plausible starting material for the development of more specialized reagents. The bifunctional nature of the hydroxyl and carboxylic acid groups allows for the formation of chiral ligands for metal-catalyzed asymmetric reactions. For instance, the compound could be elaborated into chiral oxazoline (B21484) or phosphine (B1218219) ligands, where the stereocenter of the original acid would be key to inducing enantioselectivity in catalytic processes.

Furthermore, the reactive bromide can be displaced to introduce other functionalities, leading to a variety of derivatives. These derivatives, in turn, could serve as specialized reagents. For example, conversion of the bromohydrin to a chiral epoxide provides a versatile electrophile for a range of stereoselective ring-opening reactions. wikipedia.org

Role in Advanced Materials Science (e.g., Polymer Precursors, Monomers)

The potential application of this compound in advanced materials science, particularly as a polymer precursor, is an emerging area of interest. The molecule contains functionalities that are amenable to polymerization reactions. For example, the carboxylic acid and hydroxyl groups can undergo condensation polymerization to form polyesters. The presence of the bromine atom offers a site for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone.

Alternatively, the molecule could be converted into a cyclic monomer, such as a lactone, via intramolecular esterification. This lactone could then undergo ring-opening polymerization (ROP) to produce polyesters with a repeating unit containing a bromomethyl side chain. This side chain would provide a handle for further functionalization, leading to the development of "smart" or functional polymers with tailored properties for applications in drug delivery, coatings, or advanced composites. The synthesis of chiral polymers from chiral monomers is a known strategy to create materials with unique optical or recognition properties. nih.gov

Future Research Directions and Emerging Paradigms for 3 Bromo 2 Hydroxy 2 Methylpropanoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of 3-Bromo-2-hydroxy-2-methylpropanoic acid is a prime candidate for modernization through innovative chemical technologies. Current batch-processing methods, while effective, often present challenges in scalability, safety, and waste management.

Flow Chemistry: Continuous flow reactor systems offer a promising alternative to traditional batch synthesis. The use of microreactors for the bromination of 2-hydroxy-2-methylpropanoic acid can significantly reduce reaction times and improve yields. Future research will likely focus on optimizing these systems by exploring novel reactor designs, implementing real-time monitoring and control using techniques like FTIR and pH sensing, and integrating downstream processing steps for a fully continuous manufacturing process. This approach not only enhances safety by minimizing the volume of hazardous reagents at any given time but also improves product consistency and reduces waste.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and highly selective reaction pathways. acs.orgprinceton.edunih.gov This methodology could provide a catalytic, acid-free alternative for activating N-bromo reagents like N-bromosuccinimide (NBS) for the bromination step. acs.org Research in this area would involve screening various organic dyes and metal complexes as photocatalysts to achieve high efficiency and selectivity. acs.orgnih.gov By generating a highly electrophilic bromine species via a photo-oxidative pathway, it may be possible to reduce reaction times, minimize side reactions such as benzylic bromination in related substrates, and avoid the use of harsh reagents. acs.org

| Methodology | Potential Advantages | Key Research Focus Areas |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, consistency; Reduced reaction time and waste | Reactor design, real-time analytics integration, process automation |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, reduced use of harsh acids acs.orgnih.gov | Catalyst screening, mechanistic studies, substrate scope expansion |

Advanced Mechanistic Investigations via Cutting-Edge Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of new applications. Cutting-edge spectroscopic techniques can provide unprecedented insight into transient intermediates and reaction pathways.

Future research should employ methods like ultrafast transient absorption spectroscopy to detect and characterize key reactive intermediates, such as the ketyl radicals that may form in photochemical processes. acs.orgriken.jp By tracking molecular dynamics from both electronic and structural viewpoints, researchers can elucidate complex reaction mechanisms. riken.jp The application of interface-selective nonlinear spectroscopy could also clarify the role of surfaces and interfaces in heterogeneous catalytic systems. riken.jp Computational and theoretical investigations, integrated with experimental data from rotational-vibrational spectroscopy, can further refine our understanding of the molecule's structure and reactivity, aiding in the accurate prediction of its spectroscopic fingerprint for monitoring purposes. mdpi.com This detailed mechanistic knowledge will enable the rational design of more efficient catalysts and reaction conditions. acs.org

Development of Highly Selective Biocatalytic Transformations and Bioconversions